Homocysteine hydrochloride

Description

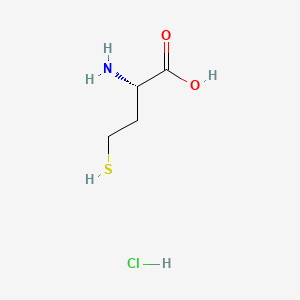

Structure

3D Structure of Parent

Properties

CAS No. |

20244-20-6 |

|---|---|

Molecular Formula |

C4H10ClNO2S |

Molecular Weight |

171.65 g/mol |

IUPAC Name |

(2S)-2-amino-4-sulfanylbutanoic acid;hydrochloride |

InChI |

InChI=1S/C4H9NO2S.ClH/c5-3(1-2-8)4(6)7;/h3,8H,1-2,5H2,(H,6,7);1H/t3-;/m0./s1 |

InChI Key |

PDUMWBLAPMSFGD-DFWYDOINSA-N |

Isomeric SMILES |

C(CS)[C@@H](C(=O)O)N.Cl |

Canonical SMILES |

C(CS)C(C(=O)O)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to L-homocysteine Hydrochloride for Researchers and Drug Development Professionals

Introduction: Understanding the Significance of L-homocysteine

L-homocysteine, a sulfur-containing, non-proteinogenic amino acid, occupies a critical juncture in cellular metabolism.[1] As a homolog of cysteine, differing by a single methylene bridge, its metabolic fate is intricately linked to the essential amino acid L-methionine.[2] L-homocysteine is exclusively formed through the demethylation of L-methionine and serves as a crucial intermediate in two major metabolic pathways: the methionine cycle (remethylation) and the transsulfuration pathway.[3][4] While essential for these biochemical processes, elevated levels of L-homocysteine in the plasma, a condition known as hyperhomocysteinemia, have been identified as an independent risk factor for a spectrum of pathologies, most notably cardiovascular diseases such as atherosclerosis and thrombosis.[5][6] This guide provides a comprehensive technical overview of the chemical structure, properties, biological roles, and analytical and experimental methodologies related to L-homocysteine hydrochloride, designed to equip researchers and drug development professionals with the foundational knowledge required for its effective study.

I. Chemical Structure and Physicochemical Properties

L-homocysteine hydrochloride is the salt form of the naturally occurring L-enantiomer of homocysteine. The hydrochloride salt enhances the stability and solubility of the compound, making it suitable for laboratory use.

Chemical Structure:

-

IUPAC Name: (2S)-2-amino-4-sulfanylbutanoic acid hydrochloride

-

Molecular Formula: C₄H₉NO₂S · HCl

-

Molecular Weight: 171.64 g/mol (L-homocysteine base is 135.18 g/mol )[2]

-

CAS Number: 6027-13-0 (for L-homocysteine)[2]

The structure features a chiral center at the alpha-carbon, an amino group, a carboxyl group, and a thiol (sulfhydryl) group at the end of a two-carbon side chain. It is this thiol group that imparts much of homocysteine's chemical reactivity, including its propensity for oxidation.

Physicochemical Properties of L-homocysteine Hydrochloride:

| Property | Value | References |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | ~232-235 °C (decomposes) | [2] |

| Solubility | Soluble in water and aqueous buffers. Approximately 5 mg/mL in PBS (pH 7.2). | [7] |

| Stability | Solid form is stable for ≥4 years when stored at -20°C. Aqueous solutions are not recommended to be stored for more than one day due to oxidation. | [7] |

| Optical Activity | [α]²⁰/D +20.5 ± 1°, c = 2 in 5 M HCl |

II. The Central Role of L-homocysteine in Cellular Metabolism

L-homocysteine is a pivotal intermediate in the metabolism of sulfur-containing amino acids, primarily regulated by the methionine cycle and the transsulfuration pathway. The balance between these two pathways is crucial for maintaining cellular homeostasis.

A. The Methionine Cycle: A Hub for Methylation

The methionine cycle is fundamental for the regeneration of methionine and the provision of methyl groups for numerous methylation reactions essential for the synthesis of DNA, proteins, lipids, and neurotransmitters.

Workflow of the Methionine Cycle:

Caption: The Methionine Cycle.

B. The Transsulfuration Pathway: Cysteine Synthesis and Sulfur Metabolism

When methionine levels are in excess, L-homocysteine is shunted into the transsulfuration pathway to be irreversibly converted into cysteine. This pathway is crucial for the synthesis of glutathione, a major intracellular antioxidant, and other sulfur-containing compounds like taurine.[1]

Sources

- 1. Dealing with methionine/homocysteine sulfur: cysteine metabolism to taurine and inorganic sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRIMING EFFECT OF HOMOCYSTEINE ON INDUCIBLE VASCULAR CELL ADHESION MOLECULE-1 EXPRESSION IN ENDOTHELIAL CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromsystems.com [chromsystems.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Frontiers | Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis [frontiersin.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. tomasmajtan.byethost10.com [tomasmajtan.byethost10.com]

A Researcher's Guide to Homocysteine and Homocysteine Hydrochloride: Chemical Properties and Practical Considerations

Abstract

Homocysteine is a critical non-proteinogenic amino acid involved in key metabolic pathways. In the context of biomedical research and drug development, it is commercially available primarily as a free amino acid (L-homocysteine) and as a hydrochloride salt. While chemically similar, their distinct molecular weights, formulas, and handling properties have significant implications for experimental accuracy and reproducibility. This technical guide provides a detailed comparison of homocysteine and its hydrochloride form, elucidating the chemical rationale for using the salt and offering a validated protocol for the preparation of standardized solutions to ensure reliable experimental outcomes.

Introduction to Homocysteine in a Research Context

Homocysteine is a thiol-containing amino acid synthesized from the essential amino acid methionine.[1][2] It sits at a crucial metabolic junction, where it can be either remethylated back to methionine or enter the transsulfuration pathway to be converted into cysteine.[1] Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, are recognized as a risk factor for a variety of pathologies, including cardiovascular disease, neurodegenerative disorders like Alzheimer's disease, and complications during pregnancy.[3][4][5] Consequently, homocysteine is frequently used in in vitro and in vivo models to study the mechanisms of these diseases.

For researchers, the choice of which form of homocysteine to purchase and use is a fundamental first step. This guide clarifies the differences between L-homocysteine and L-homocysteine hydrochloride to prevent common errors in experimental design and execution.

Core Chemical and Physical Properties: A Comparative Analysis

The primary distinction between the two compounds lies in the addition of a hydrochloric acid (HCl) molecule to form a salt. This addition directly impacts the molecular formula and, consequently, the molecular weight.

| Property | L-Homocysteine | L-Homocysteine Hydrochloride |

| Synonyms | (S)-2-Amino-4-mercaptobutanoic acid | L-Homocysteine Thiolactone Hydrochloride* |

| Chemical Formula | C₄H₉NO₂S[1][6] | C₄H₇NOS·HCl (Thiolactone form)[7] |

| Molecular Weight | 135.18 g/mol [1][8] | 153.63 g/mol (Thiolactone form)[7][9] |

| CAS Number | 6027-13-0[6] | 31828-68-9 (Thiolactone form)[7] |

| Appearance | White crystalline powder[1] | White to off-white solid |

| Stability | Air sensitive, hygroscopic[10] | Generally more stable as a solid |

*Note: Commercially, the hydrochloride salt is often supplied as L-Homocysteine thiolactone hydrochloride, a cyclic ester form, which is more stable. In solution, this form can be hydrolyzed to homocysteine. It is critical to verify the exact chemical structure provided by the supplier. This guide will proceed with the values for the thiolactone hydrochloride form as it is commonly used.

Structural Differences

The fundamental difference is the protonation of the amino group by hydrochloric acid, forming an ammonium chloride salt. This enhances the compound's stability.

Caption: Chemical relationship between L-Homocysteine and its stable thiolactone HCl salt.

The Scientific Rationale for the Hydrochloride Salt

The primary reason for the widespread use of the hydrochloride salt in research settings is its superior stability and handling characteristics.

-

Oxidation of the Thiol Group : The free thiol (-SH) group in homocysteine is highly susceptible to oxidation. In solution, especially at neutral or alkaline pH, it readily oxidizes to form the disulfide dimer, homocystine.[11] This oxidation reduces the concentration of the biologically active, reduced form of homocysteine, leading to inaccurate and irreproducible experimental results.[4]

-

Enhanced Stability and Solubility : The hydrochloride salt is more stable as a solid powder, less prone to degradation from atmospheric moisture and oxygen.[10] Upon dissolution, it creates a mildly acidic solution that helps to slow the rate of auto-oxidation. While L-homocysteine is soluble in aqueous buffers, its oxidized form, homocystine, is poorly soluble at neutral pH.[11][12] Using the hydrochloride salt and preparing fresh, acidic stock solutions can mitigate the precipitation of homocystine.[12]

Experimental Protocol: Preparation of a Homocysteine Stock Solution

This protocol details the preparation of a 100 mM stock solution of homocysteine for use in cell culture experiments, emphasizing the critical calculation difference when starting with the hydrochloride salt.

Objective: To prepare a sterile 100 mM stock solution of L-homocysteine.

Materials:

-

L-Homocysteine Thiolactone Hydrochloride (MW: 153.63 g/mol )

-

Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)

-

Sterile 15 mL or 50 mL conical tubes

-

0.22 µm sterile syringe filter

-

Sterile syringes

-

Calibrated analytical balance

Procedure:

-

Crucial Calculation: The goal is a 100 mM solution of homocysteine. Therefore, the molecular weight of the hydrochloride salt must be used for the calculation.

-

Target Concentration (C): 100 mM = 0.1 mol/L

-

Molecular Weight (MW): 153.63 g/mol

-

Desired Volume (V): 10 mL = 0.01 L

-

Weight (m) = C x MW x V

-

m = 0.1 mol/L * 153.63 g/mol * 0.01 L = 0.15363 g

-

Therefore, weigh out 153.6 mg of L-Homocysteine Thiolactone Hydrochloride.

-

-

Dissolution:

-

Aseptically transfer the weighed powder into a sterile conical tube.

-

Add approximately 8 mL of sterile water or PBS.

-

Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or sonication can aid dissolution if needed.[13]

-

-

Volume Adjustment:

-

Carefully add sterile water or PBS to bring the final volume to exactly 10.0 mL.

-

-

Sterilization:

-

Draw the solution into a sterile syringe.

-

Attach a 0.22 µm sterile syringe filter.

-

Filter the solution into a new, sterile conical tube. This removes any potential microbial contamination.

-

-

Aliquoting and Storage:

-

Immediately dispense the stock solution into smaller, single-use sterile microcentrifuge tubes (e.g., 100 µL aliquots).

-

Store aliquots at -20°C or -80°C for long-term stability. A product data sheet suggests stability for at least one month at -20°C.[13]

-

Crucially, avoid repeated freeze-thaw cycles , as this will promote oxidation and degradation of the compound. It is strongly recommended that aqueous solutions be used promptly, ideally on the same day they are prepared.[14]

-

Caption: Workflow for preparing a sterile homocysteine stock solution from its HCl salt.

Conclusion

While L-homocysteine and L-homocysteine hydrochloride are used to achieve the same experimental goal, they are not interchangeable on a weight-for-weight basis. The hydrochloride salt offers significant advantages in terms of stability, reducing the risk of oxidative degradation that can compromise experimental integrity. Drug development professionals and researchers must use the correct molecular weight (135.18 g/mol for the free amino acid vs. 153.63 g/mol for the common thiolactone hydrochloride salt) in all calculations to ensure accurate final concentrations. Adherence to proper preparation and storage protocols is paramount for generating reliable and reproducible data in studies investigating the roles of homocysteine in health and disease.

References

-

Title: Homocysteine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: D-Homocysteine | C4H9NO2S | CID 134603 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Homocysteine | The Merck Index Online Source: Royal Society of Chemistry URL: [Link]

-

Title: L-Homocysteine thiolactone hydrochloride, 98%, ee: 98% | 31828-68-9 Source: J&K Scientific URL: [Link]

-

Title: (+-)-Homocysteine | C4H9NO2S | CID 778 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Homocystine solubility and vascular disease Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Homocysteine and Hyperhomocysteinaemia Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Measurement of homocysteine: a historical perspective Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: Homocysteine thiolactone hydrochloride | C4H8ClNOS | CID 110753 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Homocysteine: Function, Levels & Health Effects Source: Cleveland Clinic URL: [Link]

Sources

- 1. Homocysteine - Wikipedia [en.wikipedia.org]

- 2. (+-)-Homocysteine | C4H9NO2S | CID 778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Homocysteine and Hyperhomocysteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. Homocysteine | CAS 6027-13-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. jk-sci.com [jk-sci.com]

- 8. merckindex.rsc.org [merckindex.rsc.org]

- 9. Homocysteine thiolactone hydrochloride | C4H8ClNOS | CID 110753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. L-HOMOCYSTEINE | 6027-13-0 [chemicalbook.com]

- 11. Homocystine solubility and vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

Technical Guide: Homocysteine Hydrochloride in Methionine Cycle Metabolism

Topic: Role of Homocysteine Hydrochloride in Methionine Cycle Metabolism Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Homocysteine (Hcy) is a non-proteinogenic, sulfur-containing amino acid serving as a critical metabolic branch point between the methionine cycle (remethylation) and the transsulfuration pathway.[1][2][3][4] While essential for cellular methylation potential (via S-adenosylmethionine, SAM), elevated Hcy levels (hyperhomocysteinemia) are cytotoxic.

In research and pharmacological applications, Homocysteine Hydrochloride (often supplied as L-Homocysteine Thiolactone Hydrochloride ) is the standard reagent due to the instability of the free amino acid form. This guide delineates the biochemical role of Hcy, the specific utility of the hydrochloride salt in experimental models, and the precise mechanisms by which Hcy exerts pathological effects (oxidative stress, ER stress, and protein N-homocysteinylation).

Chemical Foundation: The Hydrochloride Salt

2.1 Stability and Solubility

Free L-homocysteine is unstable in solution at physiological pH; it rapidly oxidizes to form the disulfide dimer homocystine or mixed disulfides with cysteine. To overcome this, researchers utilize L-Homocysteine Thiolactone Hydrochloride (Hcy-thiolactone-HCl) or L-Homocysteine Hydrochloride salt.

-

Hcy-Thiolactone-HCl: A cyclic thioester. It is highly soluble and stable but biologically distinct from free Hcy. It must be hydrolyzed (chemically or enzymatically) to open the ring and yield the free sulfhydryl group required for methionine synthase (MS) or cystathionine

-synthase (CBS) activity. -

Hcy-HCl (Linear): The protonated chloride salt of the linear amino acid. It prevents oxidation in the solid state but dissociates into susceptible free Hcy upon dissolution in neutral buffers.

2.2 Critical Experimental Consequence

Using Hcy-thiolactone without hydrolysis in enzymatic assays targeting MS or CBS will yield false negatives , as the thiol group is protected within the ring. Conversely, in in vivo models, the thiolactone is biologically active: it is taken up by cells and hydrolyzed by bleomycin hydrolase or paraoxonase 1 (PON1) , or it directly acylates lysine residues (N-homocysteinylation).

The Methionine Cycle: Metabolic Flux and Regulation

The fate of Homocysteine is governed by the cellular demand for methyl groups (SAM) versus the need for antioxidant capacity (Glutathione/Cysteine).

3.1 The Pathways

-

Remethylation (Methionine Conservation):

-

Methionine Synthase (MS/MTR): Ubiquitous. Uses 5-methyltetrahydrofolate (5-MTHF) as a methyl donor and Vitamin B12 (cobalamin) as a cofactor.[5]

-

Betaine-Homocysteine Methyltransferase (BHMT): Liver/Kidney specific. Uses betaine (trimethylglycine) as a methyl donor.

-

-

Transsulfuration (Catabolism/Antioxidant Synthesis):

-

Cystathionine

-Synthase (CBS): Condenses Hcy with Serine to form Cystathionine.[6] Requires Vitamin B6 (PLP). This is the irreversible commitment step to Hcy degradation and glutathione synthesis.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

3.2 Kinetic Regulation (The

Switch)

The cell prioritizes methionine conservation over degradation based on enzyme kinetics.

| Enzyme | Pathway | Physiological Implication | |

| Methionine Synthase (MS) | Remethylation | Low (~1–5 µM) | Active at basal Hcy levels; conserves methionine. |

| Cystathionine | Transsulfuration | High (~1–5 mM) | Activated only when Hcy accumulates or SAM levels are high (allosteric activation). |

Expert Insight: In experimental hyperhomocysteinemia, the high

of CBS is overwhelmed, or the enzyme is inhibited by oxidative modifications, leading to Hcy spillover into the plasma.

Visualization: Metabolic Pathway and Regulation

The following diagram illustrates the Methionine Cycle, highlighting the central position of Homocysteine and the regulatory influence of SAM.

Caption: The Methionine Cycle. SAM acts as a sensor: high levels activate CBS (clearing Hcy) and inhibit MS (stopping production), maintaining homeostasis.

Pathological Mechanisms of Action

When Hcy metabolism is perturbed (genetic defects in MTHFR/CBS or B-vitamin deficiency), Hcy accumulates.[3] Hcy-HCl is used in research to model these pathologies via three primary mechanisms:

5.1 Oxidative Stress & eNOS Uncoupling

Hcy auto-oxidation generates superoxide anions (

-

Mechanism: Hcy reduces molecular oxygen in the presence of transition metals (

, -

Impact:

reacts with Nitric Oxide (NO) to form Peroxynitrite (

5.2 ER Stress (The Unfolded Protein Response)

Hcy disrupts disulfide bond formation in the Endoplasmic Reticulum (ER).

-

Mechanism: High intracellular Hcy competes with Cysteine residues during protein folding, leading to misfolded proteins.

-

Signaling: This activates the UPR sensors (PERK, IRE1, ATF6), upregulating chaperones (GRP78) and eventually pro-apoptotic factors (CHOP/GADD153) if the stress is unresolved.

5.3 N-Homocysteinylation

This is specific to the Thiolactone form.

-

Mechanism: Hcy-thiolactone is an intramolecular thioester.[3] It reacts non-enzymatically with the

-amino group of Lysine residues on proteins (e.g., Albumin, Fibrinogen). -

Impact: This acylation alters protein charge and structure, rendering them immunogenic or dysfunctional (e.g., fibrinogen becomes resistant to lysis, promoting thrombosis).

Experimental Protocols

Protocol A: Preparation of Hcy Stock from Hcy-Thiolactone-HCl

Purpose: To generate free, reactive Homocysteine for in vitro enzymatic assays or acute cell treatment.

-

Reagent: L-Homocysteine Thiolactone Hydrochloride (MW: 153.63 g/mol ).[7]

-

Hydrolysis Buffer: 5 M NaOH.

-

Neutralization Buffer: 1 M HEPES (pH 7.4) or PBS.[8]

-

Procedure:

-

Dissolve Hcy-Thiolactone-HCl in water to 100 mM.

-

Add 5 M NaOH (2 equivalents) and incubate at 37°C for 5 minutes. (This breaks the thiolactone ring).

-

Immediately neutralize with buffer to pH 7.4.

-

CRITICAL: Use immediately. Free Hcy oxidizes to homocystine within hours at neutral pH. Do not store.

-

Protocol B: Induction of Endothelial ER Stress (In Vitro)

Purpose: To model hyperhomocysteinemia-induced vascular injury.

-

Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells).[3][9]

-

Treatment:

-

Prepare fresh 10 mM Hcy stock (as per Protocol A).

-

Treat cells with 0.5 – 5.0 mM Hcy in low-serum media. (Note: High doses are often required in vitro to overcome the high clearance capacity of healthy cells).

-

-

Incubation: 12–24 hours.

-

Readout:

-

Western Blot: GRP78 (BiP) and CHOP (GADD153) upregulation.

-

ROS Assay: DCFDA fluorescence staining.

-

References

-

Finkelstein, J. D. (1998). The metabolism of homocysteine: pathways and regulation. European Journal of Pediatrics, 157(Suppl 2), S40-S44. Link

-

Jakubowski, H. (2019).[3] Homocysteine thiolactone: metabolic origin, protein homocysteinylation in vivo, and elimination.[3] Journal of Nutrition, 130(2S Suppl), 377S-381S. Link

-

Austin, R. C., et al. (2004). Homocysteine-induced endoplasmic reticulum stress causes dysregulation of the cholesterol and triglyceride biosynthetic pathways. Journal of Clinical Investigation, 114(1), 87-98. Link

-

Dayal, S., & Lentz, S. R. (2005). Murine models of hyperhomocysteinemia and their vascular phenotypes. Arteriosclerosis, Thrombosis, and Vascular Biology, 25(5), 905-911. Link

-

Cayman Chemical. (2022).[8] L-Homocysteine Product Information & Solubility. Link

Sources

- 1. Homocysteine [practical-haemostasis.com]

- 2. Homocysteine - Wikipedia [en.wikipedia.org]

- 3. Homocysteine Thiolactone: Biology and Chemistry | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 6. corelabsupplies.com [corelabsupplies.com]

- 7. DL-Homocysteine thiolactone hydrochloride, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Homocysteine-induced endoplasmic reticulum stress causes dysregulation of the cholesterol and triglyceride biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Properties of Homocysteine Hydrochloride in Aqueous Solution

Executive Summary

Homocysteine Hydrochloride (Hcy[1][2][3]·HCl) is a critical intermediate in sulfur-containing amino acid metabolism and a biomarker for cardiovascular risk.[4] Despite its biological significance, comprehensive experimental data on its thermodynamic properties in pure aqueous solution remains fragmented compared to its homolog, Cysteine.[4] This guide provides a theoretical framework and experimental protocol for characterizing the volumetric and transport properties of Hcy·HCl. It bridges the gap between raw data acquisition and molecular insight, utilizing group contribution theory to estimate expected values where direct literature is scarce, and defining a self-validating workflow for precise measurement.

Theoretical Framework: Solute-Solvent Interactions

To understand the stability of Hcy·HCl in drug formulations, we must quantify how it modifies the structure of water. This is achieved through two primary derived parameters:

Apparent Molar Volume ( )

The apparent molar volume reflects the sum of the intrinsic volume of the solute and the volume change of the solvent due to electrostriction.

- : Molar mass of Hcy·HCl (153.63 g/mol )

- : Density of solution and pure solvent (g/cm³)

- : Molality (mol/kg)[4][5]

Limiting Apparent Molar Volume (

- : Experimental slope indicating pair-wise interactions.[4]

Viscosity B-Coefficient

The Jones-Dole equation relates relative viscosity (

-

A-Coefficient: Represents electrostatic forces (Debye-Hückel theory).[4]

-

B-Coefficient: Represents the size and shape of the solute and its structural effect on the solvent (Structure-making vs. Structure-breaking).

Comparative Analysis & Estimated Values

Due to the scarcity of direct thermodynamic data for Hcy·HCl in open literature, we employ the Group Additivity Principle . Homocysteine is the higher homolog of Cysteine, differing by one methylene group (

Table 1: Structural Homolog Comparison & Theoretical Estimation (

| Parameter | Cysteine[2][4][6][7][8][9][10][11][12]·HCl (Experimental)* | Methylene Contribution ( | Homocysteine[4]·HCl (Estimated) |

| Structure | |||

| Viscosity B (L/mol) | |||

| Hydration Number ( |

-

Note: Base values derived from standard amino acid data (e.g., partial molar volumes of amino acids in water).

-

Interpretation: The positive shift in

and B-coefficient predicts that Hcy·HCl acts as a stronger structure-maker than Cysteine due to the increased hydrophobic surface area of the additional methylene group.

Experimental Protocol: A Self-Validating System

To obtain definitive data, follow this "Gold Standard" workflow. This protocol ensures high precision (

Materials & Preparation

-

Solute: L-Homocysteine Hydrochloride (

purity).[4][6] Critical: Must be stored in a desiccator; thiol groups are prone to oxidation to homocystine.[4] -

Solvent: Triply distilled, degassed water (Conductivity

).[4] -

Weighting: Use a Mettler Toledo balance with precision

mg.

Measurement Workflow (DOT Diagram)

Figure 1: Self-validating experimental workflow for thermodynamic characterization. Note the feedback loop: if linearity (

Step-by-Step Methodology

A. Density (Oscillating U-Tube Method)

-

Calibration: Calibrate the densimeter with dry air and degassed ultrapure water at

K. -

Injection: Inject the sample ensuring no micro-bubbles form.[4] The period of oscillation (

) is related to density by -

Stability: Wait for temperature equilibrium (

K). -

Repeatability: Measure each concentration in triplicate. Standard deviation must be

g/cm³.[4]

B. Viscosity (Capillary Flow)

-

Selection: Use an Ubbelohde viscometer with a flow time

s for water to minimize kinetic energy corrections.[4] -

Timing: Measure flow time (

) using an electronic stopwatch or automated sensing unit (precision -

Calculation:

, where

Mechanistic Interpretation of Data

Once data is acquired, use the following logic to interpret the Solute-Solvent interactions.

Figure 2: Decision tree for interpreting thermodynamic coefficients. Homocysteine HCl is expected to follow the "Structure Maker" pathway due to the hydrophobic methylene bridge and the charged ammonium/carboxylate groups.

Key Interaction Types for Hcy·HCl:

-

Ion-Dipole Interaction: The

and -

Hydrophobic Hydration: The

side chain promotes the formation of "clathrate-like" water cages.[4] This increases the Viscosity B-coefficient.[4] -

Thiol Specificity: Unlike the

in Serine, the

Applications in Drug Development

Understanding these properties allows for:

-

Formulation Stability: "Structure-making" solutes like Hcy[4]·HCl can stabilize proteins in solution by preferentially excluding themselves from the protein surface (preferential hydration mechanism).[4]

-

Solubility Prediction: The

data feeds into equations of state (e.g., Pitzer model) to predict solubility limits in complex buffers (PBS, saline).[4] -

Detection Limits: Differences in partial molar volumes between Hcy and Cysteine are critical for designing microfluidic separation techniques based on diffusion coefficients.[4]

References

-

Solubility Data: Li, Y., et al. "Solubility Behavior of dl-Homocysteine Thiolactone Hydrochloride in Nine Pure and A Binary Methanol + Acetonitrile Solvent Systems."[4] Journal of Chemical & Engineering Data, 2021.[4] Link[4]

-

Comparative Amino Acid Thermodynamics: Riyazuddeen, et al. "Apparent molar volume and viscosity B-coefficient of some amino acids in aqueous electrolyte solutions."[4] Journal of Chemical Thermodynamics, (General Reference for Methodology).[4]

-

Cysteine Homolog Data: Deosarkar, S. D., et al. "Thermodynamic and transport properties of some salts in aqueous-cysteine solutions."[4][7] Journal of Chemical and Pharmaceutical Research, 2014.[7] Link

-

Biological Context: Undas, A., et al. "Homocysteine and thrombosis: from basic science to clinical evidence."[4][13] Thrombosis and Haemostasis, 2005.[4][5][13] Link

-

Group Contribution Theory: Millero, F. J.[4] "The partial molar volumes of electrolytes in aqueous solutions." Chemical Reviews, 1971.[4] (Standard text for

estimation).

Sources

- 1. Detection of Homocysteine and Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteine and homocysteine as biomarker of various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DL-Homocysteine thiolactone hydrochloride, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. L-Homocysteine | C4H9NO2S | CID 91552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. theijes.com [theijes.com]

- 6. Homocysteine - Wikipedia [en.wikipedia.org]

- 7. jocpr.com [jocpr.com]

- 8. Amino Acids - Sulfur-Containing [biology.arizona.edu]

- 9. Visual Detection of Cysteine and Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfur-containing amino acids enhanced antioxidant of yellow mealworm proteins: GPx4 activation through structural modulation evidenced by spectroscopy method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-Homocysteine and L-homocystine stereospecifically induce endothelial nitric oxide synthase-dependent lipid peroxidation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulfur containing amino acids – challenge of accurate quantification - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 13. Homocysteine and thrombosis: from basic science to clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanisms of Homocysteine-Induced Oxidative Stress in Endothelial Cells

Content Type: Technical Whitepaper / Research Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

Hyperhomocysteinemia (HHcy) is not merely a marker of cardiovascular risk but a direct pathogenic driver of endothelial dysfunction.[1][2][3] The transition from "risk factor" to "causative agent" hinges on specific molecular mechanisms that dismantle the endothelial redox defense system.

This guide deconstructs the pathophysiology of homocysteine (Hcy)-induced oxidative stress into its four constituent engines: NADPH oxidase (NOX) activation , eNOS uncoupling , Mitochondrial dysfunction , and Endoplasmic Reticulum (ER) stress . It provides a validated experimental framework for researchers to replicate these phenotypes in vitro, offering a robust platform for screening therapeutic candidates.

Molecular Mechanisms: The Four Engines of Toxicity

The Primary Driver: NADPH Oxidase (NOX) Activation

While Hcy can undergo auto-oxidation, the supraphysiological kinetics required for this reaction suggest that enzymatic ROS production is the dominant mechanism in vivo.

-

Mechanism: Hcy acts as a ligand for Protease-Activated Receptor-4 (PAR-4) on the endothelial surface.

-

Signaling Cascade: PAR-4 activation triggers the translocation of cytosolic subunits (p47phox, p67phox) to the membrane, assembling the active NOX complex.

-

Isoform Specificity: In endothelial cells, NOX2 (inducible) and NOX4 (constitutive) are the primary targets. Hcy upregulates NOX2 expression via NF-κB, creating a feed-forward loop of superoxide (

) generation.

The "Double Whammy": eNOS Uncoupling

Under normal physiological conditions, endothelial Nitric Oxide Synthase (eNOS) produces nitric oxide (NO). Hcy forces a "switch" in enzymatic function, turning eNOS into a superoxide-generating enzyme.

-

BH4 Depletion: Hcy-induced peroxynitrite (

) oxidizes the critical cofactor tetrahydrobiopterin (BH4) into dihydrobiopterin (BH2). -

The Switch: When the BH4:BH2 ratio drops, electron flow within eNOS becomes uncoupled from L-arginine oxidation. Instead of producing NO, electrons are diverted to molecular oxygen, producing superoxide.[1]

-

ADMA Accumulation: Hcy inhibits Dimethylarginine Dimethylaminohydrolase (DDAH), the enzyme responsible for clearing Asymmetric Dimethylarginine (ADMA).[4] Elevated ADMA competitively inhibits eNOS, further suppressing NO bioavailability.

Mitochondrial Dysfunction & The Vicious Cycle

Hcy enters the mitochondria, disrupting the electron transport chain (ETC).

-

Membrane Potential: Hcy induces the opening of the Mitochondrial Permeability Transition Pore (mPTP), dissipating the mitochondrial membrane potential (

). -

ROS Leak: Disrupted ETC dynamics (Complex I and III inhibition) lead to electron leakage, generating mitochondrial superoxide.

-

Apoptosis: Cytochrome c release activates Caspase-9 and Caspase-3, triggering the intrinsic apoptotic pathway.

ER Stress and the Unfolded Protein Response (UPR)

Hcy contains a free thiol group that is highly reactive.

-

N-homocysteinylation: Hcy incorporates into proteins during synthesis or modifies existing lysine residues, leading to protein misfolding.

-

UPR Activation: Accumulation of misfolded proteins in the ER lumen dissociates GRP78/BiP from stress sensors (PERK, IRE1, ATF6).

-

CHOP Induction: Chronic UPR activation upregulates CHOP (C/EBP homologous protein), shifting the cell from a pro-survival "repair" mode to a pro-apoptotic state.

Visualizing the Pathogenic Network

The following diagram illustrates the crosstalk between these four mechanisms, highlighting the central role of Peroxynitrite (

Caption: The "Vicious Cycle" of Hcy-induced oxidative stress. Note how uncoupled eNOS amplifies the initial ROS signal from NADPH oxidase.

Experimental Validation Framework

To study these mechanisms, a rigid experimental design is required. The following protocols are optimized for Human Umbilical Vein Endothelial Cells (HUVECs) .

Cell Model & Treatment[3][4][10][11]

-

Cell Line: Primary HUVECs (Passage 3-6). Avoid immortalized lines (e.g., EA.hy926) for mechanistic redox studies as their eNOS expression can be unstable.

-

Hcy Preparation: Hcy oxidizes rapidly in solution.

-

Protocol: Prepare fresh L-Homocysteine (reduced form) in PBS immediately before use.

-

Dosage: 50 µM (Pathological/Moderate) to 500 µM (Severe/Acute stress).

-

Timepoint: 24 hours (for apoptosis/protein expression); 1-4 hours (for acute ROS/signaling).

-

Quantitative Assay Matrix

| Parameter | Recommended Assay | Mechanistic Insight |

| Superoxide (Cytosolic) | DHE (Dihydroethidium) Staining | DHE is specific for superoxide. It intercalates into DNA upon oxidation, fluorescing red. Avoid DCFDA for specific superoxide claims as it is generalized for |

| Mitochondrial ROS | MitoSOX™ Red | Specifically targets mitochondria.[5] Essential to distinguish NOX-derived ROS from Mitochondrial ROS. |

| NO Bioavailability | DAF-FM Diacetate | More sensitive than Griess reagent for intracellular NO changes. Fluorescence decreases as Hcy increases. |

| eNOS Uncoupling | Low-Temp SDS-PAGE (Dimer/Monomer) | Run non-boiled lysates on a gel at 4°C. Western blot for eNOS. Dimers = active; Monomers = uncoupled. |

| ER Stress | Western Blot: GRP78 & CHOP | GRP78 is the early sensor; CHOP is the late apoptotic executor. |

Protocol: Assessing eNOS Uncoupling (The "Gold Standard")

This is the most technically challenging but most impactful assay to demonstrate mechanistic depth.

-

Lysis: Lyse HUVECs in cold lysis buffer containing protease inhibitors. Do not boil samples.

-

Electrophoresis:

-

Use 6% SDS-PAGE gels.

-

Maintain buffer and gel temperature at 4°C during the run (use an ice bath surrounding the tank).

-

-

Transfer & Blot: Transfer to PVDF membrane at 4°C.

-

Detection: Probe with anti-eNOS antibody.

-

Analysis: You will see two bands:

-

~280 kDa: eNOS Dimer (Functional).

-

~140 kDa: eNOS Monomer (Uncoupled).

-

Result: Hcy treatment shifts the density from Dimer to Monomer.

-

Experimental Workflow Diagram

Caption: Strategic workflow for validating Hcy-induced endothelial toxicity. Rescue experiments (Phase 3) are critical for proving causality.

References

-

Tyagi, N., et al. (2005).[4] "Mechanisms of homocysteine-induced oxidative stress."[1][2][3][4][6][7][8] American Journal of Physiology-Heart and Circulatory Physiology. Link

-

Topal, G., et al. (2004). "Homocysteine-induced oxidative stress by uncoupling of NO synthase activity through reduction of tetrahydrobiopterin."[7] Free Radical Biology and Medicine. Link

-

Zhang, C., et al. (2017). "Homocysteine Induces Apoptosis of Human Umbilical Vein Endothelial Cells via Mitochondrial Dysfunction and Endoplasmic Reticulum Stress." Oxidative Medicine and Cellular Longevity. Link

-

Shatrov, V.A., et al. (2003). "Homocysteine induces expression of stress response genes GRP78 and GADD153 in human umbilical vein endothelial cells."[9][10] Biochemical Journal. Link

-

Wang, G., et al. (2015).[11] "ER stress mediates homocysteine-induced endothelial dysfunction: Modulation of IKCa and SKCa channels."[11][12] Atherosclerosis.[1][13][5][14] Link

Sources

- 1. Endothelial Dysfunction: The Link Between Homocysteine and Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Mechanisms of homocysteine-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Homocysteine Induces Apoptosis of Human Umbilical Vein Endothelial Cells via Mitochondrial Dysfunction and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Homocysteine induces mitochondrial dysfunction and oxidative stress in myocardial ischemia/reperfusion injury through stimulating ROS production and the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Homocysteine induces oxidative stress by uncoupling of NO synthase activity through reduction of tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis [frontiersin.org]

- 9. Characterization of the stress-inducing effects of homocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Homocysteine-induced endoplasmic reticulum stress causes dysregulation of the cholesterol and triglyceride biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Homocysteine Causes Endothelial Dysfunction via Inflammatory Factor-Mediated Activation of Epithelial Sodium Channel (ENaC) [frontiersin.org]

- 12. ER stress mediates homocysteine-induced endothelial dysfunction: Modulation of IKCa and SKCa channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. journals.physiology.org [journals.physiology.org]

The Thiol-Driven Pathogenicity of Homocysteine: Mechanisms, Reactivity, and Experimental Analysis

Executive Summary

Homocysteine (Hcy) is a non-proteinogenic

We posit that the pathogenicity of Hcy is driven by a "Physicochemical Paradox" : although its thiol pKa (~10.0) renders it a weaker nucleophile than Cys (pKa ~8.3) at physiological pH, its specific chain length facilitates the formation of a highly reactive cyclic thioester—Homocysteine Thiolactone (HTL) . This guide details the mechanistic divergence of Hcy, its dual pathways of protein modification (S- vs. N-homocysteinylation), and provides validated protocols for investigating these phenomena in drug development.[7]

The Physicochemical Basis of Hcy Thiol Reactivity

The pKa Differential

The reactivity of a thiol is largely dictated by its acidity (pKa), which determines the concentration of the nucleophilic thiolate anion (

-

Cysteine (Cys): pKa

8.[8]3. A significant fraction exists as thiolate at pH 7.4, making it an effective active-site nucleophile in enzymes (e.g., cysteine proteases).[7] -

Homocysteine (Hcy): pKa

10.0. The additional methylene group exerts an electron-donating inductive effect, destabilizing the thiolate anion and raising the pKa. Consequently, Hcy is less ionized and theoretically less reactive as a direct nucleophile in solution than Cys.

The Kinetic Trap: Thiolactone Formation

Despite the higher pKa, Hcy is more toxic. The "Thiol Reactivity" of Hcy is not defined by simple intermolecular attack, but by intramolecular cyclization .

-

Mechanism: During protein synthesis, Methionyl-tRNA Synthetase (MetRS) can erroneously activate Hcy (mistaking it for Methionine), forming Hcy-AMP .[7]

-

The Critical Step: The Hcy thiol group, positioned perfectly by the 4-carbon side chain, attacks the activated carbonyl carbon of the adenylate.

-

Result: Formation of a 5-membered cyclic thioester (HTL).[3][4][7] This reaction is kinetically favored (entropy-driven) over the release of Hcy or transfer to tRNA. Cysteine, with a shorter chain, would form a strained 4-membered ring, which is energetically unfavorable.[7]

Mechanisms of Protein Modification[3]

The Hcy thiol group drives two distinct modification pathways that alter protein function and immunogenicity.

S-Homocysteinylation (Redox Exchange)[7]

-

Reactivity: The free thiol of Hcy participates in thiol-disulfide exchange with protein cysteine residues (e.g., Albumin-Cys34).[7]

-

Consequence: Formation of a mixed disulfide (

).[1][7] This can obscure catalytic sites or alter redox signaling but is often reversible via cellular reducing systems (Glutathione/Thioredoxin).

N-Homocysteinylation (The Thiolactone Pathway)[7]

-

Reactivity: HTL acts as a potent acylating agent.[7] The cyclic thioester is susceptible to nucleophilic attack by the

-amino group of Lysine residues. -

Consequence: The ring opens, forming a stable amide bond (

).[7] This effectively "N-acylates" the protein, neutralizing the positive charge of Lysine. -

Significance: This irreversible modification leads to protein unfolding, amyloid-like aggregation, and the generation of neo-antigens triggering autoimmune responses.

Caption: Divergent pathways of Homocysteine modification. The thiol group drives both reversible disulfide formation (S-Hcy) and irreversible acylation via the Thiolactone intermediate (N-Hcy).[7]

Oxidative Stress and Redox Biology

The Hcy thiol group is a primary source of Reactive Oxygen Species (ROS) in the vasculature.

Auto-oxidation Mechanism

In the presence of transition metals (

-

Initiation:

[7] -

Propagation:

(Superoxide)[7] -

Cascade: Superoxide dismutates to Hydrogen Peroxide (

), driving Fenton chemistry and hydroxyl radical (

Nitric Oxide (NO) Quenching

Hcy-generated superoxide reacts rapidly with NO to form Peroxynitrite (

-

Impact: This depletes bioavailable NO, causing endothelial dysfunction (vasoconstriction) and nitrosative stress (tyrosine nitration).

Experimental Analysis of Hcy Thiol Reactivity[3][4][9][10][11][12][13][14]

Safety Note: Homocysteine Hydrochloride (Hcy-HCl) is the standard reagent.[7] It is hygroscopic and prone to oxidation. Handle in a fume hood.

Reagent Preparation & Handling

-

Solubility: Hcy-HCl is soluble in water and aqueous buffers (~50 mg/mL).[7]

-

Stability: CRITICAL. Aqueous solutions oxidize to Homocystine (disulfide) within hours at pH > 7.

-

Protocol:

-

Weigh Hcy-HCl solid.[7]

-

Dissolve in 0.1 M HCl (degassed) to create a stable stock solution (stable for 1 week at 4°C).

-

Dilute into experimental buffer (e.g., PBS pH 7.4) immediately before use.

-

Quantifying Free Thiol (Ellman’s Assay)

This protocol validates the presence of the reactive thiol group in your Hcy preparation or measures free thiol depletion during conjugation experiments.

Materials:

-

Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.[7]

-

Standard: Cysteine-HCl or Hcy-HCl.[7]

Workflow:

-

Prepare DTNB Stock: 4 mg/mL in Reaction Buffer.

-

Sample Prep: Dilute Hcy sample to estimated 0.1–1.0 mM range.

-

Reaction: Mix 50

L sample + 900 -

Incubation: 15 minutes at Room Temperature (Yellow color develops).

-

Measurement: Read Absorbance at 412 nm .

-

Calculation: Use extinction coefficient

.[7][9]

Advanced Detection: HPLC-Fluorescence

For biological samples (plasma/cell lysate), Ellman's is not specific enough.[7]

-

Derivatization Agent: SBD-F (7-fluorobenzofurazan-4-sulfonic acid).[7]

-

Mechanism: Specifically reacts with thiols at pH 9.5, 60°C to form a fluorescent adduct.[7]

-

Specificity: Separates Hcy, Cys, and GSH based on retention time.

Caption: Standardized workflow for specific quantification of Homocysteine thiol groups in complex biological matrices.

Therapeutic Implications

Targeting the Hcy thiol group offers specific avenues for drug development:

-

Thiolactone Hydrolysis: Enhancing PON1 (Paraoxonase 1) activity to hydrolyze HTL back to Hcy before it modifies proteins.

-

N-Hcy Scavengers: Small molecules containing nucleophilic amines that compete with protein lysines for HTL binding.[7]

-

Antioxidant Mimetics: SOD/Catalase mimetics to quench the specific ROS cascade initiated by Hcy auto-oxidation.[7]

References

-

Jakubowski, H. (2019).[6][7] Homocysteine modification in protein structure/function and human disease.[3][11] Physiological Reviews.[7] Link

-

Perła-Kaján, J., Twardowski, T., & Jakubowski, H. (2007).[7] Mechanisms of homocysteine toxicity in humans.[3][4][5][12] Amino Acids.[2][3][4][5][6][7][10][12] Link

-

Gundersen, T. E., et al. (2003).[7] Thiol-displacement chromatography for analysis of homocysteine and other thiols.[7] Analytical Biochemistry.[7] Link

-

Majtan, T., & Kraus, J. P. (2012).[7] Folding and activity of cystathionine beta-synthase mutants.[7] Frontiers in Pharmacology.[7] Link

-

NIST. (2024). Certificate of Analysis: SRM 1955a Homocysteine in Frozen Human Serum. National Institute of Standards and Technology. Link

-

Cayman Chemical. (2022).[6] L-Homocysteine Product Information & Safety Data Sheet.[6][7]Link

Sources

- 1. Homocysteine and reactive oxygen species in metabolic syndrome, type 2 diabetes mellitus, and atheroscleropathy: The pleiotropic effects of folate supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homocysteine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. journals.physiology.org [journals.physiology.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. DL-Homocysteinethiolactone hydrochloride | 6038-19-3 [chemicalbook.com]

- 8. quora.com [quora.com]

- 9. broadpharm.com [broadpharm.com]

- 10. ethosbiosciences.com [ethosbiosciences.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Researcher's Guide to the Solubility of L-Homocysteine Hydrochloride: Principles and Protocols

Introduction: The Foundational Importance of Solubility in Homocysteine Research

In the landscape of biomedical science, L-Homocysteine has emerged as a critical biomarker and bioactive molecule implicated in a spectrum of physiological and pathological processes, including cardiovascular diseases, neurodegeneration, and epigenetic regulation. For researchers investigating its multifaceted roles, the hydrochloride salt of L-Homocysteine (Hcy-HCl) is the preferred form due to its enhanced stability and ease of handling. However, the success and reproducibility of any experiment hinge on the accurate preparation of solutions, a process fundamentally governed by the compound's solubility.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the solubility of L-Homocysteine hydrochloride in three of the most ubiquitous laboratory solvents: water, ethanol, and dimethyl sulfoxide (DMSO). Moving beyond a simple recitation of data, this guide delves into the physicochemical principles that dictate Hcy-HCl's behavior in solution, offers a critical appraisal of available solubility data, and presents a robust, step-by-step protocol for empirical solubility determination. Our objective is to empower researchers with the foundational knowledge and practical tools necessary for precision and confidence in their experimental design.

The Chemical Logic of Solubility: Why the Solvent Matters

The solubility of a compound is not an arbitrary property but a direct consequence of the intermolecular forces between the solute (Hcy-HCl) and the solvent molecules. The principle of "like dissolves like" is a useful heuristic. L-Homocysteine is an amino acid, and as its hydrochloride salt, it exists as an ionic compound. This structure is key to understanding its solubility profile.

-

In Water (Polar Protic): Water is a highly polar solvent with the ability to form extensive hydrogen bond networks. The ionic nature of Hcy-HCl, with its positively charged ammonium group and negatively charged chloride ion, as well as the polar carboxyl and thiol groups, allows for strong ion-dipole interactions and hydrogen bonding with water molecules. This leads to effective solvation and, consequently, high solubility. The pH of the aqueous solution can further influence solubility; at low pH, the carboxyl group is protonated, and at high pH, the amino group is deprotonated, which can affect the overall charge and solubility.

-

In Ethanol (Polar Protic): Ethanol is also a polar protic solvent, but its polarity is significantly lower than that of water due to the presence of the nonpolar ethyl group. While it can engage in hydrogen bonding, its capacity to solvate the charged ions of Hcy-HCl is diminished. As a result, the solubility is expected to be considerably lower than in water.

-

In DMSO (Polar Aprotic): Dimethyl sulfoxide is a highly polar aprotic solvent. It possesses a strong dipole moment and can effectively solvate cations. While it is a hydrogen bond acceptor, it cannot donate hydrogen bonds. Its ability to disrupt the crystal lattice of Hcy-HCl and solvate the molecule makes it a good solvent for many organic salts.

Quantitative Solubility Data for L-Homocysteine Hydrochloride

The following table summarizes the available solubility data for L-Homocysteine hydrochloride and related compounds. It is crucial to note that precise, temperature-controlled solubility data for Hcy-HCl is not always readily available in the literature, and values from chemical suppliers often indicate a minimum solubility.

| Solvent | Compound | Reported Solubility | Temperature | Source(s) |

| Water | L-Cysteine Hydrochloride | 50 mg/mL | Not Specified | [1][2] |

| L-Homocysteine | 25 mg/mL (with sonication) | Not Specified | [3] | |

| DL-Homocysteine thiolactone hydrochloride | 740 g/L (740 mg/mL) | 20 °C | [4] | |

| Ethanol | L-Cysteine Hydrochloride | ~10 mg/mL | Not Specified | [1] |

| DMSO | L-Homocysteine | < 1 mg/mL | Not Specified | [3] |

Interpretation and Field-Proven Insights:

-

High Aqueous Solubility is Key: The data, particularly by analogy to the highly soluble thiolactone hydrochloride derivative, confirms that Hcy-HCl is very soluble in water. This makes water the ideal solvent for preparing high-concentration stock solutions for most in vitro and in vivo applications.

-

Ethanol as a Poor Solvent: The low solubility in ethanol makes it unsuitable as a primary solvent for Hcy-HCl. Its use should be limited to situations where a final, very low concentration of ethanol is required and the Hcy-HCl can be introduced from a concentrated aqueous stock.

-

DMSO as a Viable Alternative: While the data for the free amino acid L-Homocysteine shows poor solubility in DMSO, the hydrochloride salt form is expected to be significantly more soluble. For applications requiring a non-aqueous or water-sensitive environment, DMSO is a plausible choice, though the exact solubility should be determined empirically.

A Validated Protocol for Experimental Solubility Determination

Given the variability in reported data, empirically determining the solubility of L-Homocysteine hydrochloride under your specific experimental conditions is a hallmark of rigorous scientific practice. The following equilibrium saturation method is a trustworthy and self-validating protocol.

Objective: To determine the saturation solubility of L-Homocysteine hydrochloride in a given solvent at a controlled temperature.

Materials:

-

L-Homocysteine hydrochloride (high purity)

-

Solvent of interest (e.g., deionized water, absolute ethanol, anhydrous DMSO)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Calibrated pipettes

-

HPLC or UV-Vis spectrophotometer for quantification

Step-by-Step Methodology:

-

Preparation of a Slurry:

-

To a series of vials, add a pre-weighed excess amount of Hcy-HCl. For example, for an expected solubility of around 50 mg/mL, add 70-80 mg of Hcy-HCl to 1 mL of the solvent. The key is to have visible, undissolved solid.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration - The Critical Step:

-

Vortex the vials vigorously for 1-2 minutes to ensure thorough mixing.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the slurries for a minimum of 24 hours. This extended period is crucial to ensure that the solution has reached equilibrium saturation. For crystalline compounds, 24-48 hours is recommended.

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand at the same controlled temperature for at least 2 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the controlled temperature for 15-20 minutes to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is non-negotiable as it removes any remaining micro-particulates, preventing an overestimation of solubility.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC with a suitable detector or UV-Vis spectrophotometry if Hcy-HCl or a derivative has a chromophore).

-

Prepare a standard curve using known concentrations of Hcy-HCl to ensure accurate quantification.

-

-

Calculation:

-

From the standard curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value is the solubility of Hcy-HCl in that solvent at the specified temperature.

-

Trustworthiness Through Self-Validation: This protocol is inherently self-validating. Running the experiment in triplicate allows for the calculation of mean and standard deviation, demonstrating reproducibility. The long equilibration time and the filtration step ensure that a true equilibrium solubility is measured.

Visualizing the Experimental Workflow and Molecular Structure

To further clarify the experimental process and the molecule of interest, the following diagrams are provided.

Caption: Workflow for the experimental determination of solubility.

Caption: Structure of L-Homocysteine Hydrochloride.

Conclusion

References

-

ResearchGate. Is L-cysteine HCl MH is soluble in ethanol and acetone?. [Link]

-

Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1962). Solubilities Studies of Basic Amino Acids. Journal of the Agricultural Chemical Society of Japan, 36(5), 378-382. [Link]

-

U.S. Pharmacopeia. Amino Acid Determination, Revision 1. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Preparation of Homocysteine Hydrochloride Stock Solution for Cell Culture

Scientific Background: Homocysteine in the Cellular Context

Homocysteine (Hcy) is a sulfur-containing amino acid that serves as a critical intermediate in the methionine cycle. It is not obtained from the diet but is biosynthesized from the demethylation of methionine. In a healthy metabolic state, homocysteine is remethylated back to methionine or converted to cysteine through the transsulfuration pathway.[1] Pathologically elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, is recognized as an independent risk factor for a host of vascular diseases, including atherosclerosis, thrombosis, and stroke.[2][3]

In the realm of cell biology, homocysteine is a widely used agent to model disease states in vitro. Exposing cultured cells to elevated concentrations of homocysteine allows researchers to investigate the molecular mechanisms underpinning its cytotoxicity. The primary mechanism of homocysteine-induced damage is the induction of oxidative stress.[3][4] The free thiol group in the homocysteine molecule can auto-oxidize, leading to the generation of reactive oxygen species (ROS) such as superoxide anion and hydrogen peroxide.[3] This oxidative onslaught can trigger a cascade of detrimental cellular events, including endothelial dysfunction, inflammation, endoplasmic reticulum (ER) stress, and apoptosis.[4][5] Consequently, homocysteine is an invaluable tool for studying cellular responses to oxidative stress and for the preclinical evaluation of therapeutic agents designed to mitigate vascular and neurodegenerative diseases.[6]

Chemical and Physical Properties

Accurate preparation of a homocysteine stock solution begins with a clear understanding of its chemical properties. This guide focuses on D,L-Homocysteine, a common racemic mixture used in research. Note that the hydrochloride salt is typically used to enhance solubility. Always verify the exact form and molecular weight from your supplier's certificate of analysis.

| Property | Value | References |

| Chemical Name | D,L-Homocysteine | |

| Synonyms | 2-Amino-4-mercaptobutyric acid | |

| Molecular Formula | C₄H₉NO₂S | [2] |

| Molecular Weight | ~135.2 g/mol (free form) | [2] |

| CAS Number | 454-29-5 (D,L-form) / 6027-13-0 (L-form) | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility (PBS, pH 7.2) | ~5-10 mg/mL | [2] |

| Solubility (Water) | Soluble, up to 25-50 mg/mL with sonication/warming | [7] |

| Storage (Solid) | -20°C, protect from light and moisture | [2] |

Core Principles and Experimental Rationale

The reliability of experiments using homocysteine hinges on the proper preparation and handling of the stock solution. The following principles are critical:

-

Chemical Instability: The thiol (-SH) group on homocysteine is highly susceptible to oxidation, especially at neutral or alkaline pH in aqueous solutions. This oxidation can lead to the formation of homocystine (a disulfide dimer) and other mixed disulfides, reducing the concentration of the active, reduced form of homocysteine and potentially confounding experimental results. For this reason, it is strongly recommended to prepare solutions fresh for each experiment. [2]

-

Solvent Choice: Sterile, nuclease-free water or phosphate-buffered saline (PBS) are the recommended solvents. Water is often sufficient for high-concentration stocks, while PBS can be used for direct dilution if the final concentration is low.

-

Sterilization: Homocysteine is a heat-labile molecule. Do NOT autoclave homocysteine solutions. The high temperatures will cause significant degradation. Aseptic technique followed by sterile filtration using a 0.22 µm syringe filter is the mandatory method for sterilization.[7][8]

-

Long-Term Storage: If immediate use is not possible, stock solutions can be stored for limited periods. Aliquoting into single-use volumes is essential to avoid repeated freeze-thaw cycles, which can degrade the compound. For longer-term storage, flash-freezing in liquid nitrogen and storing at -80°C under an inert gas (like nitrogen or argon) is advised to minimize oxidation.[7]

Experimental Workflow and Protocols

Diagram: Stock Solution Preparation Workflow

This diagram outlines the validated, step-by-step process for preparing a sterile homocysteine hydrochloride stock solution.

Caption: Homocysteine elevates ROS, leading to diverse cellular pathologies.

Quality Control and Troubleshooting

| Problem | Possible Cause | Solution |

| Powder does not dissolve easily | Solution is saturated or cold. | Gently warm the solution to 37°C. Use brief sonication if necessary. Ensure you have not exceeded the solubility limit. [7] |

| Precipitate forms after freezing | Compound came out of solution during freezing/thawing. | Warm the aliquot to 37°C and vortex gently to redissolve before adding to the medium. Ensure the stock concentration is not too high. |

| Inconsistent experimental results | Degradation of homocysteine in stock solution. | Always prepare fresh solution. If using frozen aliquots, do not reuse a thawed aliquot. Avoid multiple freeze-thaw cycles. |

| Unexpected cytotoxicity at low concentrations | Contamination of stock solution. | Always work in a biosafety cabinet and use sterile technique. Filter-sterilize the final stock solution. |

| No observable cellular effect | Inactive (oxidized) homocysteine. | Prepare solution fresh immediately before the experiment. For long-term storage, ensure aliquots were properly flash-frozen and stored at -80°C. |

Safety Precautions

-

Handle homocysteine powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [9][10]* Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves. [2][10]* Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. [10]* Consult the manufacturer's Safety Data Sheet (SDS) for complete handling and disposal information. [9][11]

References

-

Wood, E. S. C., Burdette, C. Q., Mulloor, J., Nelson, M. A., Urbas, A. A., & Toman, B. (2024). Certification of Standard Reference Material® 1955a Homocysteine in Frozen Human Serum. NIST Special Publication, 260-247. [Link]

-

Cleveland Clinic. (2025). Homocysteine: Function, Levels & Health Effects. Retrieved from [Link]

-

Assay Genie. (n.d.). Technical Manual HCY (Homocysteine) ELISA Kit. Retrieved from [Link]

-

Tyagi, N., Sedoris, K. C., Steed, M., Ovechkin, A. V., Moshal, K. S., & Tyagi, S. C. (2005). Mechanisms of homocysteine-induced oxidative stress. American Journal of Physiology-Heart and Circulatory Physiology, 289(6), H2649–H2656. [Link]

- Vizzardi, V., et al. (2002). Selective adsorption of homocysteine using an HFR-ON LINE technique. The International Journal of Artificial Organs, 25(3), 223–227.

-

ABX - advanced biochemical compounds. (2022). Safety Data Sheet - L-Homocysteine. Retrieved from [Link]

-

Cloud-Clone Corp. (n.d.). ELISA Kit for Homocysteine (HCy). Retrieved from [Link]

-

Chen, C., et al. (2000). Effects of homocysteine on smooth muscle cell proliferation in both cell culture and artery perfusion culture models. Journal of Surgical Research, 90(1), 57–63. [Link]

- Korzun, W. J., & Ho, Q. V. (2000). Stability of Plasma Total Homocysteine Concentrations in EDTA-whole Blood Kept on Ice.

- Tyagi, N., Sedoris, K. C., Steed, M., Ovechkin, A. V., Moshal, K. S., & Tyagi, S. C. (2005). Mechanisms of homocysteine-induced oxidative stress. American Journal of Physiology.

-

Zappia, G., et al. (2014). Toxic effects of mildly elevated homocysteine concentrations in neuronal-like cells. Journal of Cellular Biochemistry, 115(11), 1985–1993. [Link]

-

Carolina Liquid Chemistries Corp. (n.d.). Homocysteine Reagent. Retrieved from [Link]

- Lentz, S. R. (2000). Hyperhomocysteinemia and Oxidative Stress. Arteriosclerosis, Thrombosis, and Vascular Biology, 20(5), 1177–1178.

- Födinger, M., et al. (2003). Long-term Reduction of Plasma Homocysteine Levels by Super-Flux Dialyzers in Hemodialysis Patients. Journal of the American Society of Nephrology, 14(12), 3151–3158.

-

Zhang, Y., et al. (2022). Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis. Frontiers in Cardiovascular Medicine, 9, 931301. [Link]

- Udupa, S., & Udupa, A. L. (2017). The metabolism and significance of homocysteine in nutrition and health. Journal of Human Nutrition and Food Science, 5(1), 1098.

-

JoVE. (2022). Filter Sterilization. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-Homocysteine, 95%. Retrieved from [Link]

Sources

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Frontiers | Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis [frontiersin.org]

- 5. Effects of homocysteine on smooth muscle cell proliferation in both cell culture and artery perfusion culture models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxic effects of mildly elevated homocysteine concentrations in neuronal-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. m.youtube.com [m.youtube.com]

- 9. crude.abx.de [crude.abx.de]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

Application Note: Protocol for Inducing Hyperhomocysteinemia (HHcy) in Rats via Homocysteine Hydrochloride

Executive Summary & Rationale

Hyperhomocysteinemia (HHcy) is a critical risk factor for cardiovascular disease, neurodegeneration (Alzheimer’s, vascular dementia), and endothelial dysfunction. While methionine-enriched diets are frequently used to induce HHcy, they introduce metabolic confounding factors (e.g., methyl group overload).

Direct administration of Homocysteine Hydrochloride (Hcy-HCl) provides a more precise, stoichiometric control over plasma homocysteine levels, allowing researchers to decouple the effects of homocysteine itself from the broader metabolic alterations of high-methionine diets.

This protocol details the Subcutaneous (SC) Injection Model , selected for its high reproducibility, precise dosage control, and ability to bypass first-pass hepatic metabolism variations associated with oral gavage.

Key Mechanistic Pathway

Homocysteine induces pathology primarily through oxidative stress and the inhibition of nitric oxide (NO) bioavailability.[1][2]

Figure 1: Pathophysiological cascade of Homocysteine-induced endothelial injury.[3][4] Hcy promotes oxidative stress and accumulates Asymmetric Dimethylarginine (ADMA), converging on endothelial dysfunction.

Experimental Design

Animal Model Selection

-

Species/Strain: Wistar or Sprague-Dawley Rats (Male).[5]

-

Age/Weight: 8–10 weeks old (200–250g) recommended to ensure robust physiological response without geriatric confounders.

-

Group Size: Minimum

per group to achieve statistical power (

Treatment Groups

| Group | Treatment | Dosage | Route | Duration |

| Control | Vehicle (0.9% Saline) | Equiv. Volume | S.C. | 4 Weeks |

| HHcy | Homocysteine HCl | 60 mg/kg/day | S.C. | 4 Weeks |

Note: A dosage of 30–60 mg/kg/day is the validated therapeutic window. 60 mg/kg is recommended for studies requiring "moderate-to-severe" HHcy (>20 µmol/L).

Materials & Reagents

Reagents

-

DL-Homocysteine Hydrochloride (e.g., Sigma-Aldrich/Merck, Cat# H4628). Purity ≥95%.

-

Sodium Hydroxide (NaOH) : 1N and 5N solutions for pH adjustment.

-

Saline (0.9% NaCl) : Sterile, endotoxin-free.

-

Syringe Filters : 0.22 µm PVDF or PES (for sterilization).

Equipment

-

pH Meter (Micro-electrode preferred).

-

Precision Balance (0.001g resolution).

-

Insulin Syringes (1mL, 27G–29G needle).

Detailed Protocol

Phase 1: Solution Preparation (CRITICAL)

Homocysteine is unstable in solution and oxidizes rapidly to homocystine. Solutions must be prepared FRESH daily.

-

Calculate Requirements:

-

For 10 rats @ 250g (Total mass = 2.5 kg).

-

Dose: 60 mg/kg

Total Hcy needed = 150 mg. -

Prepare 20% excess: Weigh 180 mg Hcy-HCl.

-

-

Dissolution:

-

Dissolve 180 mg Hcy-HCl in approx. 8 mL of 0.9% Saline.

-

Observation: The solution will be acidic (pH ~2.0–3.0). Do NOT inject yet.

-

-

Neutralization (The "Necrosis Prevention" Step):

-

Place beaker on a magnetic stirrer with a pH probe.

-

Dropwise add 1N NaOH until pH reaches 7.3–7.4 .

-

Caution: If pH exceeds 7.5, Hcy auto-oxidation accelerates. If pH < 6.0, SC injection will cause skin necrosis and ulcers.

-

-

Final Volume Adjustment:

-

Add Saline to reach a final concentration of 20 mg/mL .

-

(e.g., for 180 mg, final volume = 9.0 mL).

-

-

Sterilization:

-

Pass the solution through a 0.22 µm syringe filter into a sterile vial. Use immediately.

-

Phase 2: Administration (Subcutaneous)

-

Restraint: Use the "scruff" technique to expose the loose skin over the dorsal neck/shoulders.

-

Injection:

-

Insert needle (27G) into the tented skin (subcutaneous space).

-

Aspirate slightly to ensure no blood vessel entry.

-

Inject the calculated volume (e.g., for a 250g rat @ 60mg/kg using 20mg/mL solution

0.75 mL ).

-

-

Rotation: Rotate injection sites (left flank, right flank, neck) daily to minimize local irritation.

Phase 3: Experimental Timeline

Figure 2: Experimental workflow ensuring consistent dosing and accurate endpoint data.

Validation & Expected Outcomes

To confirm the model, plasma total homocysteine (tHcy) must be quantified.

Sample Collection (Strict Protocol)

Red blood cells (RBCs) continuously produce and release homocysteine ex vivo. Improper handling leads to false positives.

-

Anesthesia: Ketamine/Xylazine or Isoflurane.

-

Collection: Cardiac puncture or retro-orbital sinus into EDTA tubes (pre-chilled).

-

Processing:

-

Place immediately on wet ice .

-

Centrifuge within 30 minutes at 2000 x g, 4°C, 10 min.

-

Aliquot plasma and store at -80°C.

-

Reference Values (Wistar Rats)

| Parameter | Control Group (Mean ± SD) | HHcy Group (Target) | Method |

| Plasma tHcy | 5.0 – 7.0 µmol/L | 15.0 – 35.0 µmol/L | HPLC or ELISA |

| Plasma MDA | 2.5 – 3.5 nmol/mL | > 6.0 nmol/mL | TBARS Assay |

| Aortic Nitrite (NO) | 25 – 30 µmol/L | < 15 µmol/L | Griess Reaction |

Note: Levels >15 µmol/L confirm Hyperhomocysteinemia.[6] Levels >60 µmol/L are rarely achieved with 60mg/kg SC and may represent a toxicological rather than pathological model.

Troubleshooting & Safety

| Issue | Probable Cause | Solution |

| Skin Necrosis/Ulcers | Solution pH too low (<6.0). | Ensure pH is adjusted to 7.3–7.4 using NaOH before injection. |

| High Mortality | Dose too high or IP route used. | Switch to SC route; verify calculation (max 60mg/kg). |

| No Hcy Elevation | Sample handling error. | Blood sat at RT >30 mins? Hcy degrades. Keep on ice. |

| Weight Loss | Systemic toxicity. | Provide wet mash diet; ensure hydration. |

References

-

Da Cunha, A. A., et al. (2011).[7] "Chronic hyperhomocysteinemia induces oxidative damage in the rat lung."[7] Molecular and Cellular Biochemistry, 358(1-2), 153-160.

-

Tyagi, N., et al. (2005).[2] "Mechanisms of homocysteine-induced oxidative stress."[1][2][5] American Journal of Physiology-Heart and Circulatory Physiology, 289(6), H2649-H2656.[2]

- Ungvari, Z., et al. (2003). "Mechanisms of vascular dysfunction in hyperhomocysteinemia." Journal of Alzheimer's Disease, 5(4), 329-339.

-

Cayman Chemical. (2022).[8][9] "L-Homocysteine Product Information & Stability."

-

Korzun, W. J., & Ho, Q. V. (2000).[10] "Stability of plasma total homocysteine concentrations in EDTA-whole blood kept on ice." Clinical Laboratory Science, 13(4), 196-198.[10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of homocysteine-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mild hyperhomocysteinemia induced by feeding rats diets rich in methionine or deficient in folate promotes early atherosclerotic inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disorders of proteolytic homeostasis in the liver of rats with hyperhomocysteinemia | Biomedical Research and Therapy [bmrat.org]

- 7. Chronic hyperhomocysteinemia induces oxidative damage in the rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Stability of plasma total homocysteine concentrations in EDTA-whole blood kept on ice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Total Homocysteine Detection in Human Plasma

[1][2][3][4][5][6][7][8]

Abstract & Clinical Significance

Homocysteine (Hcy) is a sulfur-containing amino acid intermediate in methionine metabolism.[1][2][3] Elevated plasma levels (Hyperhomocysteinemia) are an independent risk factor for cardiovascular disease, stroke, and venous thrombosis.[1] Accurate quantification is critical for clinical diagnostics and drug development.[1]

This application note details a robust, self-validating HPLC method with Fluorescence Detection (FLD) for quantifying Total Homocysteine (tHcy) . Unlike direct UV methods which suffer from low sensitivity due to Hcy’s lack of a strong chromophore, this protocol utilizes TCEP for odorless, efficient reduction of disulfide bonds and SBD-F for highly specific thiol derivatization.[1]

Methodological Principle

In plasma, approximately 99% of homocysteine exists as disulfides (bound to albumin or as homocystine) and is undetectable in its native state.[1] Accurate analysis requires a three-stage chemical transformation prior to separation:

-

Reduction: Cleavage of disulfide bonds (protein-Hcy and Hcy-Hcy) using Tris(2-carboxyethyl)phosphine (TCEP) to release free reduced homocysteine.[1]

-

Deproteinization: Removal of high-molecular-weight proteins to protect the column and prevent fouling.[1]

-